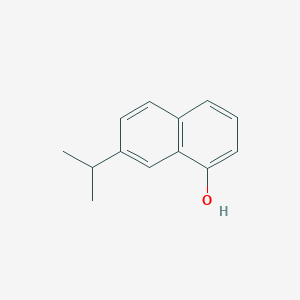

7-Isopropylnaphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Isopropylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylnaphthalen-1-ol typically involves the isopropylation of naphthalene. This process can be carried out using isopropyl alcohol in the presence of catalysts such as USY, MOR, and BEA zeolites . The reaction conditions often include high pressure and temperature to achieve optimal conversion rates.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of modified zeolites to enhance selectivity and yield. For instance, Zn and Fe-modified USY catalysts have been shown to improve the conversion and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylnaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of naphthoquinones.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like halides and tosylates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like p-toluenesulfonyl chloride (tosyl chloride) in pyridine are used for substitution reactions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Saturated naphthalene derivatives

Substitution: Alkylated or acylated naphthalenes

Scientific Research Applications

7-Isopropylnaphthalen-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 7-Isopropylnaphthalen-1-ol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Naphthalene: The parent compound with a simpler structure.

2,6-Diisopropylnaphthalene: A derivative with two isopropyl groups, used in the production of PEN.

1-Naphthol: A hydroxylated derivative of naphthalene with similar chemical properties.

Uniqueness: 7-Isopropylnaphthalen-1-ol stands out due to its specific isopropyl substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Biological Activity

7-Isopropylnaphthalen-1-ol is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C_{12}H_{14}O, features a naphthalene ring substituted with an isopropyl group and a hydroxyl group. This structural configuration is significant for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, studies have shown that it acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), a key enzyme involved in methylation processes linked to various diseases, including cancer and metabolic disorders. The compound exhibits a half-maximal inhibitory concentration (IC50) of 1.41 μM, demonstrating potent inhibitory effects on NNMT activity .

Biological Activities

The compound has been studied for several biological effects:

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, including oral cancer cells (HSC-2). At concentrations of 100 μM, it resulted in a significant reduction in cell viability .

- Antioxidant Properties : The hydroxyl group in its structure contributes to antioxidant activities, which help mitigate oxidative stress in cells.

Case Studies

Several case studies highlight the biological implications of this compound:

- Inhibition of NNMT : In a study focused on NNMT inhibitors, this compound was shown to significantly reduce N-methylnicotinamide (MNA) levels in treated cells compared to controls. This suggests a direct impact on metabolic pathways involving nicotinamide .

- Cell Proliferation Studies : A series of experiments demonstrated that treatment with varying concentrations of this compound led to dose-dependent decreases in cell proliferation across multiple cancer cell lines. The most pronounced effects were observed at higher concentrations over extended exposure periods .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC50 (μM) |

|---|---|---|

| NNMT Inhibition | Significant reduction in MNA levels | 1.41 |

| Cell Proliferation | Decreased viability in HSC-2 cells | 100 |

| Antioxidant Activity | Mitigation of oxidative stress | N/A |

Table 2: Comparative Analysis with Other NNMT Inhibitors

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 1.41 | NNMT Inhibition via π–π stacking |

| Compound A | 14.9 | NNMT Inhibition |

| Compound B | 19.8 | NNMT Inhibition |

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

7-propan-2-ylnaphthalen-1-ol |

InChI |

InChI=1S/C13H14O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h3-9,14H,1-2H3 |

InChI Key |

WZHUAKZRYWYZOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=CC=C2O)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.